molecular formula C16H24O2 B164189 (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid CAS No. 29259-52-7

(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid

Cat. No.: B164189
CAS No.: 29259-52-7
M. Wt: 248.36 g/mol
InChI Key: IVTCJQZAGWTMBZ-LTKCOYKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid is a polyunsaturated fatty acid that is hexadecanoic acid with unsaturation at positions 4, 7, 10 and 13. It is found in Daphnia galeata. It has a role as a Daphnia galeata metabolite. It is a polyunsaturated fatty acid, a long-chain fatty acid and a straight-chain fatty acid.
This compound is a natural product found in Ulva fasciata, Ulva linza, and Ulva lactuca with data available.

Properties

IUPAC Name

(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10,12-13H,2,5,8,11,14-15H2,1H3,(H,17,18)/b4-3-,7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTCJQZAGWTMBZ-LTKCOYKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29259-52-7
Record name 4,7,10,13-Hexadecatetraenoic acid, (all-Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029259527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid
Reactant of Route 2
(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid
Reactant of Route 3
(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid
Reactant of Route 4
(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid
Reactant of Route 5
(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid
Reactant of Route 6
(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid

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